molecular formula C10H15N B1598750 N-(2,4-dimethylbenzyl)-N-methylamine CAS No. 766502-85-6

N-(2,4-dimethylbenzyl)-N-methylamine

Cat. No.: B1598750
CAS No.: 766502-85-6
M. Wt: 149.23 g/mol
InChI Key: VSBDOKRWYVKYIE-UHFFFAOYSA-N
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Description

N-(2,4-dimethylbenzyl)-N-methylamine is a useful research compound. Its molecular formula is C10H15N and its molecular weight is 149.23 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(2,4-dimethylphenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-8-4-5-10(7-11-3)9(2)6-8/h4-6,11H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSBDOKRWYVKYIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CNC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80407058
Record name N-(2,4-dimethylbenzyl)-N-methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

766502-85-6
Record name N-(2,4-dimethylbenzyl)-N-methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Process Optimization for N 2,4 Dimethylbenzyl N Methylamine

Reductive Amination Strategies for N-(2,4-Dimethylbenzyl)-N-methylamine Formation

Reductive amination, also known as reductive alkylation, is a powerful method for forming carbon-nitrogen bonds. This process typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or enamine, which is subsequently reduced in situ to the desired amine. For the synthesis of this compound, this involves the reaction of 2,4-dimethylbenzaldehyde (B100707) with methylamine (B109427).

The key advantage of this approach is its high selectivity, which circumvents the common problem of over-alkylation often encountered in direct N-alkylation methods. A variety of reducing agents and catalytic systems can be employed, which are broadly categorized into catalytic hydrogenation and transfer hydrogenation protocols.

Catalytic Hydrogenation Protocols (e.g., using molecular hydrogen)

Catalytic hydrogenation is a widely used industrial and laboratory method for the reduction of imines formed in situ. This protocol involves the use of molecular hydrogen (H₂) as the reductant in the presence of a metal catalyst. The reaction is typically carried out in a pressurized reactor.

Common catalysts for this transformation include palladium, platinum, and nickel-based systems, often supported on materials like carbon (Pd/C) or alumina (Ru/Al₂O₃). The choice of catalyst, solvent, temperature, and hydrogen pressure can significantly influence the reaction's efficiency and selectivity. For the synthesis of this compound, the imine formed from 2,4-dimethylbenzaldehyde and methylamine is reduced under a hydrogen atmosphere. The process is generally clean, with the primary byproduct being water, leading to high yields of the target secondary amine.

Table 1: Illustrative Catalytic Hydrogenation Conditions for Reductive Amination

Catalyst Hydrogen Source Pressure Temperature Solvent Typical Yield
10% Pd/C H₂ 20-50 bar 25-80 °C Methanol (B129727), Ethanol High
Raney Ni H₂ 50-100 psi 50-100 °C Methanolic Ammonia High

Note: This table represents typical conditions for related reductive aminations and may be adapted for the specific synthesis of this compound.

Transfer Hydrogenation Approaches (e.g., using formic acid or formate salts)

Transfer hydrogenation presents a valuable alternative to methods requiring high-pressure hydrogen gas, enhancing operational simplicity and safety. In this approach, hydrogen is transferred from a donor molecule to the substrate, mediated by a metal catalyst. Formic acid (HCOOH) and its salts, such as ammonium (B1175870) formate (HCOONH₄) or azeotropic mixtures of formic acid and triethylamine (Et₃N), are the most commonly used hydrogen donors.

The reaction is often catalyzed by transition metal complexes, with ruthenium and rhodium catalysts being particularly effective. The use of a formic acid-triethylamine mixture is advantageous as the decomposition of formic acid into H₂ and CO₂ makes the reduction step irreversible, often driving the reaction to completion. This method has proven effective for the debenzylation of N-benzyl amines and the reduction of a wide variety of imines to their corresponding amines with high yields.

Table 2: Common Transfer Hydrogenation Systems

Catalyst System Hydrogen Donor Base Solvent Key Feature
[RuCl₂(p-cymene)]₂ HCOOH Et₃N Water, Methanol Operates under mild conditions, avoids H₂ gas.
10% Pd/C HCOONH₄ N/A Methanol Neutral conditions, rapid reaction times.

Note: This table outlines common systems applicable to imine reduction. The specific application to this compound would involve the in-situ formed imine.

Comparative Analysis of Reductive Amination Efficiency and Selectivity

Both catalytic and transfer hydrogenation are highly efficient methods for synthesizing this compound via reductive amination. The choice between them often depends on available equipment, scale, and safety considerations.

Efficiency: Catalytic hydrogenation with H₂ gas is often preferred for large-scale industrial production due to the low cost of hydrogen and high catalyst turnover. Reaction times are typically short, and yields are high. Transfer hydrogenation is exceptionally efficient for laboratory-scale synthesis, offering rapid and high-yielding reactions without the need for specialized high-pressure equipment. The use of formic acid/triethylamine can lead to faster reductions compared to other systems.

Selectivity: A primary advantage of reductive amination is its inherent selectivity for mono-alkylation, thus avoiding the formation of tertiary amines. Specialized reducing agents like sodium cyanoborohydride (NaBH₃CN) can selectively reduce the iminium ion in the presence of the starting aldehyde, further enhancing chemoselectivity. Asymmetric transfer hydrogenation, employing chiral catalysts, can offer excellent enantioselectivity, which is crucial if the target molecule has a stereocenter, though not directly applicable to the achiral this compound.

Alternative Synthetic Routes to this compound

While reductive amination is a preferred route, alternative methods provide flexibility in starting materials and synthetic strategy.

N-Alkylation of Primary or Secondary Amine Precursors

The direct N-alkylation of an amine with an alkyl halide is a classical method for C-N bond formation. For the synthesis of this compound, this could theoretically be achieved by reacting methylamine with 2,4-dimethylbenzyl chloride.

However, this approach is often plagued by a lack of selectivity. The secondary amine product, this compound, is often more nucleophilic than the starting primary amine (methylamine). This can lead to a subsequent reaction with another molecule of 2,4-dimethylbenzyl chloride, resulting in the formation of the undesired tertiary amine, N,N-bis(2,4-dimethylbenzyl)-N-methylamine. This process of over-alkylation makes it difficult to isolate the desired secondary amine in high yield, often resulting in a mixture of products that require challenging separation. While protocols using a large excess of the starting amine can favor mono-alkylation, this is often impractical and economically inefficient.

Table 3: N-Alkylation Approaches and Potential Products

Amine Precursor Alkylating Agent Desired Product Major Byproduct (Over-alkylation)
Methylamine 2,4-Dimethylbenzyl chloride This compound N,N-bis(2,4-dimethylbenzyl)-N-methylamine

Functional Group Interconversion Approaches (e.g., from amides or nitriles)

An alternative strategy involves the formation of a related functional group, such as an amide, followed by its reduction to the target amine.

The synthesis can begin with the acylation of methylamine with 2,4-dimethylbenzoyl chloride to form the amide, N-methyl-2,4-dimethylbenzamide. This amide can then be reduced to the corresponding amine, this compound. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. This two-step route offers excellent control and avoids the issue of over-alkylation seen in direct N-alkylation.

A more complex, multi-step route could start from 2,4-dimethylbenzonitrile. The nitrile can be reduced to the primary amine (2,4-dimethylbenzylamine), which could then be subjected to a controlled methylation step, for instance, via reductive amination with formaldehyde. Alternatively, the nitrile could be a precursor in a more elaborate synthetic sequence. The catalytic hydrogenation of nitriles is a well-established process, often employing catalysts like Raney nickel.

Optimization of Reaction Parameters for Enhanced Yield and Purity of this compound

The optimization of synthetic routes to this compound involves a systematic investigation of catalysts, solvents, and process parameters to maximize reaction efficiency and product quality.

The choice of catalyst is paramount in the synthesis of N-alkylated amines. For reactions analogous to the formation of this compound, various transition metal catalysts have been explored. Palladium-based catalysts, in particular, have demonstrated high efficiency in N-alkylation reactions. clockss.orgmdma.ch For instance, palladium supported on iron oxide (Pd/Fe2O3) has been shown to be an effective catalyst for the N-alkylation of amines with alcohols, a process that can be adapted for the synthesis of secondary amines. mdma.ch The activity of such heterogeneous catalysts can often be tuned by the choice of support and the method of preparation.

In related N-alkylation reactions, the architecture of ligands coordinated to the metal center plays a crucial role in determining catalytic activity and selectivity. For palladium-catalyzed reactions, ligands such as phosphines with varying steric and electronic properties can influence the outcome of the reaction. While specific ligand effects on the synthesis of this compound are not extensively documented in publicly available literature, general principles of catalyst design suggest that bulky, electron-rich ligands can promote the oxidative addition and reductive elimination steps in the catalytic cycle of N-alkylation reactions.

Bimetallic catalytic systems, such as copper-zirconium bimetallic nanoparticles, have also been employed for the N-methylation of amines, offering high selectivity. nih.gov The synergistic effects between the two metals can enhance catalytic performance beyond that of the individual components. nih.gov Although not specifically reported for this compound, this approach represents a promising avenue for investigation.

A study on the synthesis of a related tertiary amine, Dibenzyl(2,4-dimethylphenyl)amine, via N-alkylation in an aqueous medium using sodium bicarbonate as a base, reported a high yield of 91%. researchgate.net This suggests that even simple, ligand-free systems can be effective for the N-alkylation of substrates with the 2,4-dimethylphenyl moiety.

Table 1: Comparison of Catalytic Systems in Analogous N-Alkylation Reactions

Catalyst SystemAmine SubstrateAlkylating AgentYield (%)Reference
Pd/Fe2O3Aniline (B41778)Benzyl (B1604629) alcohol>90% mdma.ch
Cu-Zr BNPsBenzylamine (B48309)Dimethyl carbonateup to 91% nih.gov
None (NaHCO3 base)2,4-Dimethylaniline (B123086)Benzyl bromide91% (for tertiary amine) researchgate.net
Nitrile-Substituted NHC–Ir(III)2,4-DimethylanilineBenzyl alcoholLow conversion nih.gov

Note: The data presented is for analogous reactions and not directly for the synthesis of this compound.

The solvent medium can significantly impact the kinetics and outcome of N-alkylation and reductive amination reactions. The rate of quaternization reactions, a type of N-alkylation, has been shown to increase with the polarity of the solvent. semanticscholar.org This is attributed to the stabilization of the polar transition state. For the synthesis of this compound, a polar solvent could potentially accelerate the reaction rate.

In reductive amination processes, the choice of solvent can influence the equilibrium between the reactants (aldehyde and amine) and the imine intermediate, as well as the subsequent reduction step. Protic solvents like methanol are often used as they can participate in the reaction mechanism and facilitate the reduction of the imine.

A study on the aqueous-mediated N-alkylation of various amines with benzylic halides demonstrated that water can be an effective solvent, promoting the reaction in the presence of a simple base like sodium bicarbonate. researchgate.net This approach offers a greener alternative to traditional organic solvents.

The reaction kinetics are also influenced by temperature and reactant concentrations. For N-methylation reactions using bimetallic catalysts, an optimal temperature range of 150–180 °C has been identified to maximize the yield of mono- and dimethylated products. nih.gov

Table 2: Effect of Solvent on Analogous N-Alkylation Reaction Rates

SolventDielectric Constant (approx.)Relative Rate of QuaternizationReference
Acetonitrile37.5High semanticscholar.org
Ethanol24.5Moderate semanticscholar.org
Acetone20.7Moderate semanticscholar.org
Toluene2.4Low semanticscholar.org

Note: This table illustrates the general trend of solvent polarity on the rate of a related N-alkylation reaction.

Process intensification aims to develop smaller, cleaner, and more energy-efficient technologies. mdpi.com Continuous flow reactors are a prime example of process intensification, offering advantages such as enhanced heat and mass transfer, improved safety, and the potential for automation. energy.govjst.org.in

The synthesis of amines has been successfully demonstrated in continuous flow systems. For instance, the production of benzylamine from benzyl alcohol has been achieved in a continuous flow fixed-bed reactor. hw.ac.uk This technology allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can be optimized to maximize the yield of the desired product and minimize the formation of byproducts.

Continuous flow processes can be particularly beneficial for exothermic reactions, as the high surface-area-to-volume ratio of microreactors allows for efficient heat dissipation, preventing runaway reactions. jst.org.in While the application of continuous flow synthesis specifically for this compound has not been detailed in the available literature, the successful application of this technology to similar amine syntheses suggests its potential for producing this compound with high efficiency and purity.

The integration of in-line analytical techniques, such as FTIR, in continuous flow systems allows for real-time reaction monitoring and optimization. nih.gov This data-driven approach can accelerate the development of optimized synthetic protocols.

Table 3: Comparison of Batch vs. Continuous Flow Synthesis for Amine Production

ParameterBatch ReactorContinuous Flow ReactorReference
Heat TransferLimitedExcellent jst.org.in
Mass TransferCan be limitedExcellent jst.org.in
SafetyPotential for runaway reactionsInherently safer energy.gov
ScalabilityCan be challenging"Scaling-out" or "numbering-up" jst.org.in
Process ControlLess precisePrecise control of parameters jst.org.in

Chemical Reactivity and Mechanistic Investigations of N 2,4 Dimethylbenzyl N Methylamine

Electrophilic Aromatic Substitution Reactions on the 2,4-Dimethylphenyl Moiety

The 2,4-dimethylphenyl group of N-(2,4-dimethylbenzyl)-N-methylamine is an activated aromatic system, prone to electrophilic aromatic substitution (EAS) reactions. The rate and regioselectivity of these reactions are governed by the electronic and steric effects of the substituents already present on the benzene (B151609) ring. wikipedia.org

Regioselectivity and Electronic Effects of Alkyl Substituents

The two methyl groups on the aromatic ring are electron-donating groups (EDGs) that activate the ring towards electrophilic attack. numberanalytics.com They increase the electron density of the ring through an inductive effect, making it more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene. numberanalytics.comucalgary.ca This increased reactivity stabilizes the cationic intermediate (arenium ion) formed during the reaction. fiveable.me

These alkyl groups are ortho- and para-directing, meaning they direct incoming electrophiles to the positions ortho and para to themselves. libretexts.org In the case of the 2,4-dimethylphenyl moiety, the potential sites for electrophilic attack are positions 3, 5, and 6.

Position 6: This position is ortho to the methyl group at C2 and para to the methyl group at C4.

Position 5: This position is meta to the methyl group at C4 and ortho to the benzylamine (B48309) substituent.

Position 3: This position is ortho to both the methyl group at C4 and the methyl group at C2.

The directing effects of the two methyl groups reinforce each other, strongly activating the positions ortho and para to them. The benzylamine substituent, -CH2N(H)CH3, also influences the regioselectivity. The nitrogen's lone pair can participate in resonance, but its primary effect is often considered to be weakly activating or deactivating depending on the reaction conditions, particularly the acidity of the medium. However, the primary drivers for regioselectivity in this system are the two methyl groups.

Therefore, electrophilic attack is most likely to occur at the positions most activated by the methyl groups. The steric hindrance from the existing substituents also plays a role in determining the final product distribution. wikipedia.org

Regioselectivity of Electrophilic Aromatic Substitution on the 2,4-Dimethylphenyl Moiety
Position of AttackElectronic Influence of SubstituentsSteric HindrancePredicted Reactivity
3Ortho to C2-methyl and C4-methylPotentially hindered by adjacent methyl groupsFavorable electronically, but may be sterically hindered
5Ortho to C4-methyl, meta to C2-methylLess sterically hindered than position 3Moderately favorable
6Para to C4-methyl, ortho to C2-methylLeast sterically hindered of the activated positionsHighly favorable

Nucleophilic Reactivity of the Amine Nitrogen in this compound

The nitrogen atom in this compound possesses a lone pair of electrons, making it a nucleophile. uomustansiriyah.edu.iq This nucleophilicity allows it to participate in a variety of reactions, including acylation, sulfonylation, and the formation of amide bonds and heterocyclic structures.

Acylation and Sulfonylation Reactions

Secondary amines like this compound readily react with acylating and sulfonylating agents.

Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base yields the corresponding N,N-disubstituted amide. The base is necessary to neutralize the HCl or carboxylic acid byproduct. libretexts.org

Sulfonylation: Similarly, reaction with sulfonyl chlorides in the presence of a base produces a sulfonamide. libretexts.org This reaction is the basis of the Hinsberg test, which can distinguish between primary, secondary, and tertiary amines. libretexts.org

Formation of Amide Bonds and Heterocycles via N-Methylamine Reactivity

The nucleophilic nitrogen of this compound is a key player in the formation of more complex molecular architectures.

Amide Bond Formation: Beyond simple acylation, this amine can be a crucial component in peptide coupling reactions or other sophisticated amide bond-forming methodologies. nih.govresearchgate.net These reactions often involve activating agents to enhance the electrophilicity of a carboxylic acid partner. masterorganicchemistry.com

Heterocycle Synthesis: The reactivity of the N-methylamine group can be harnessed to construct a variety of nitrogen-containing heterocyclic rings. researchgate.netrsc.orgorganic-chemistry.org These syntheses can proceed through various mechanisms, including intramolecular cyclizations or multi-component reactions where the amine acts as a key building block.

Nucleophilic Reactions of the Amine Nitrogen
Reaction TypeReactantProduct
AcylationAcyl chloride (RCOCl) or Acid Anhydride ((RCO)2O)N,N-disubstituted amide
SulfonylationSulfonyl chloride (RSO2Cl)Sulfonamide
Amide Bond Formation (Peptide Coupling)Activated Carboxylic AcidAmide
Heterocycle SynthesisVaries (e.g., dihalides, unsaturated esters)Nitrogen-containing heterocycle

Quaternization Reactions and Synthesis of Quaternary Ammonium (B1175870) Salts

The reaction of this compound with an excess of an alkylating agent, such as methyl iodide, will proceed to form the corresponding quaternary ammonium salt, [N-(2,4-dimethylbenzyl)-N,N-dimethylaminium iodide]. These salts are ionic compounds and often have applications as phase-transfer catalysts, surfactants, or antimicrobial agents. wikipedia.orgmdpi.com The Menschutkin reaction, the formation of a quaternary ammonium salt from a tertiary amine and an alkyl halide, is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. nih.gov

Directed Ortho Metalation (DoM) Studies and Functionalization of the Benzyl (B1604629) Ring

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.orgwikiwand.comnumberanalytics.com This technique relies on the presence of a directing metalation group (DMG) on the aromatic ring. The DMG, typically a heteroatom-containing functional group, coordinates to an organolithium reagent (like n-butyllithium), directing the deprotonation to the ortho position. wikipedia.orgwikiwand.com

The amino group in benzylamines can act as a DMG. wikipedia.orgwikiwand.com In the case of this compound, the nitrogen atom can direct the lithiation to the ortho position of the benzyl group. However, the presence of the two methyl groups on the aromatic ring introduces competition. The methyl groups themselves are not strong DMGs, but they do acidify the adjacent ring protons to some extent.

Despite this, the amino group is generally a more effective DMG. Therefore, treatment of this compound with a strong base like n-butyllithium is expected to result in deprotonation at the C6 position, which is ortho to the benzylamine substituent. The resulting aryllithium intermediate can then be trapped with various electrophiles (E+), leading to the formation of a wide range of ortho-substituted products. wikipedia.org

This methodology provides a powerful tool for the selective functionalization of the benzyl ring, complementing the electrophilic aromatic substitution reactions that occur on the 2,4-dimethylphenyl moiety.

Oxidation Pathways and Derivatization of this compound

The oxidation of N-benzylamine derivatives, a class of compounds to which this compound belongs, is a significant transformation in organic synthesis. The reactivity is centered on the benzylic "–CH₂–" group and the nitrogen atom.

Research into the oxidative cleavage of C–N bonds in N,N-dialkylbenzylamines has shown that these reactions can be challenging because the active methylene (B1212753) unit in the benzyl group is easily oxidized to a carbonyl group, often leading to stable benzamide (B126) products. However, studies using specific catalytic systems have demonstrated that the C–N bond can be cleaved to produce benzonitriles. For instance, a single-atom zinc catalyst (ZnN₄-SAC) has proven effective for the oxidative cleavage of C–N bonds in various N-alkylbenzylamines and N,N-dialkylbenzylamines, yielding benzonitriles rather than benzylamines. researchgate.net The reaction is typically carried out under high temperature and oxygen pressure. researchgate.net

Another modern approach involves the metal-free electrochemical oxidation of benzylamines. This method selectively cleaves the benzylic C–N bond using water as the oxygen source, yielding aldehyde compounds. researchgate.netmdpi.com The process is conducted at a constant current in the presence of an electrolyte and a mild acid. researchgate.netmdpi.com This technique shows good functional group tolerance and applies to primary, secondary, and tertiary amines. mdpi.com

The table below summarizes typical conditions for the oxidation of benzylamine derivatives based on recent literature.

Method Catalyst/Reagent Conditions Primary Product Reference
Catalytic OxidationZnN₄-SAC10 bar O₂, 1,4-dioxane, 150 °C, 12 hBenzonitrile researchgate.net
Electrochemical OxidationMetal-freeConstant current (2.0 mA), MeCN/H₂O, TsOH·H₂OAldehyde researchgate.netmdpi.com
Oxoammonium-Catalyzed OxidationketoABNO (catalyst), mCPBA (oxidant)MeCNN-protected amide chemrxiv.org

This table presents data for related benzylamine compounds, not specifically this compound.

Derivatization through oxidation can also lead to amide formation. Oxoammonium-catalyzed oxidation, for example, has been developed for N-substituted amines. This method uses a catalyst like ketoABNO and a terminal oxidant such as m-chloroperoxybenzoic acid (mCPBA) to convert a broad range of amines, including carbamates and amides, into their corresponding imides or N-protected amides. chemrxiv.org

Cleavage Reactions of C-N and Si-C Bonds in Related Arylamines

The cleavage of carbon-nitrogen (C-N) and silicon-carbon (Si-C) bonds in arylamines and related organosilicon compounds are fundamental reactions in synthetic organic chemistry, often employed in protecting group strategies and for the construction of new molecular frameworks.

C-N Bond Cleavage:

The benzylic C-N bond is susceptible to cleavage under various conditions. Photochemical methods have been explored for this purpose. For example, the 3-(diethylamino)benzyl (DEABn) group can be used to release primary, secondary, and tertiary amines through direct photochemical breaking of the C-N bond, with high yields reported in solvents like methanol (B129727) or acetonitrile/water mixtures. nih.gov

Oxidative C-N bond cleavage, as discussed in the previous section, is another prominent pathway. Metal-free electrochemical methods have been shown to effectively cleave the benzyl C–N bond in a variety of benzylamine derivatives, converting them to the corresponding aldehydes with moderate to good yields. researchgate.netmdpi.com This process is initiated by electron transfer at an electrode surface, highlighting the growing importance of green chemistry in organic synthesis. mdpi.com Similarly, catalytic systems like single-atom zinc catalysts can achieve oxidative C-N cleavage under oxygen pressure, leading to different products such as benzonitriles. researchgate.net

In the context of protecting group chemistry, the cleavage of C-N bonds in activated systems is common. For tertiary sulfonamides containing electron-rich benzyl groups like p-methoxybenzyl (PMB) or 3,4-dimethoxybenzyl (DMB), catalytic amounts of Lewis acids such as Bismuth(III) triflate (Bi(OTf)₃) can efficiently facilitate C-N bond cleavage to yield the deprotected secondary sulfonamides. nih.gov This reaction proceeds through the formation of a stable carbocation intermediate. nih.gov

The table below details findings on C-N bond cleavage in related amine structures.

Reaction Type Substrate Type Reagents/Conditions Products Reference
Photochemical Cleavage3-(diethylamino)benzyl (DEABn) protected aminesUV light, MeOH or MeCN/H₂OReleased primary, secondary, or tertiary amines nih.gov
Electrochemical CleavageBenzylamine derivativesConstant current, MeCN/H₂O, TsOH·H₂OAldehydes researchgate.netmdpi.com
Catalytic Lewis Acid CleavagePMB/DMB-protected tertiary sulfonamidesBi(OTf)₃ (5 mol%), 1,2-dichloroethane, 85 °CSecondary sulfonamides nih.gov

This table presents data for related benzylamine and sulfonamide compounds.

Si-C Bond Cleavage:

The silicon-carbon (Si-C) bond, while generally robust, can be activated and cleaved under specific conditions. In benzyltrimethylsilanes, the benzyl-silicon bond cleavage has been studied kinetically in aqueous-methanolic sodium hydroxide. le.ac.uk Research shows that electron-withdrawing substituents on the aromatic ring facilitate this reaction. le.ac.uk

The activation of the Si-C bond can be achieved by increasing the coordination number of the silicon atom. The formation of penta- or hexa-coordinate silicon complexes enhances the electron density on the carbon atom of the Si-C bond, making it more susceptible to electrophilic attack. nih.gov For example, hexa-coordinate organopentafluorosilicates (K₂[RSiF₅]) feature a Si-C bond that is readily cleaved by various electrophiles, including halogens and copper(II) halides. nih.gov

A different approach involves the ring-opening silylation of N-arylindoles, triggered by silylboranes. This reaction proceeds via the cleavage of an endocyclic C–N bond to form a C–Si bond, resulting in silylated styrenes. rsc.org Furthermore, Si-C bond cleavage can occur via Si-F bond activation. In a transition metal-free, three-component coupling reaction, the strong Si-F bond can be cleaved with the assistance of Lewis acids to enable Si-C bond formation, providing a route to ortho-silyl-substituted aryl phosphonates. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of N 2,4 Dimethylbenzyl N Methylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for elucidating the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the different chemical environments of the hydrogen and carbon atoms within the molecule, respectively.

The ¹H NMR spectrum reveals the number of distinct proton types and their neighboring environments through chemical shifts (δ) and spin-spin coupling patterns. For N-(2,4-dimethylbenzyl)-N-methylamine, the spectrum is expected to show signals corresponding to the aromatic protons, the benzylic methylene (B1212753) (CH₂) protons, the N-methyl (N-CH₃) protons, and the two aryl-methyl (Ar-CH₃) protons.

The ¹³C NMR spectrum displays a signal for each unique carbon atom in the molecule. The chemical shifts of these signals are indicative of the carbon's hybridization and electronic environment (e.g., aromatic, aliphatic, attached to a heteroatom).

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
δ (ppm) Multiplicity
N-CH₃~2.25Singlet
Ar-CH₃ (C-2)~2.32Singlet
Ar-CH₃ (C-4)~2.30Singlet
Benzyl (B1604629) CH₂~3.45Singlet
Aromatic CH (C-6)~7.15Doublet
Aromatic CH (C-5)~7.00Doublet
Aromatic CH (C-3)~7.05Singlet
Quaternary Ar-C (C-1)--
Quaternary Ar-C (C-2)--
Quaternary Ar-C (C-4)--

Note: Predicted values are based on standard chemical shift increments and data from analogous compounds. Actual experimental values may vary based on solvent and instrument conditions.

While 1D NMR suggests the types of atoms present, 2D NMR experiments are essential for establishing the connectivity between them. science.govresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.com For this molecule, COSY would show correlations between the adjacent protons on the aromatic ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbon atoms they are attached to (one-bond ¹H-¹³C correlation). columbia.edu This technique is invaluable for definitively assigning the ¹³C signals based on their known proton assignments. For example, the proton signal at ~3.45 ppm would correlate with the carbon signal at ~60.0 ppm, assigning them both to the benzylic CH₂ group. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful tool for piecing together the complete molecular puzzle, as it shows correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems). columbia.edu Key HMBC correlations for confirming the structure of this compound would include:

Correlations from the N-methyl protons (~2.25 ppm) to the benzylic carbon (~60.0 ppm).

Correlations from the benzylic protons (~3.45 ppm) to the N-methyl carbon (~43.5 ppm) and to the aromatic quaternary carbons C-1 and C-2.

Correlations from the aryl-methyl protons to the adjacent aromatic carbons, confirming their placement at positions 2 and 4.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and structural features based on fragmentation patterns.

HRMS provides a highly accurate mass measurement of the parent ion, often to within a few parts per million. This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound (C₁₀H₁₅N), the theoretical exact mass of the protonated molecule, [M+H]⁺, is 150.1283. nih.gov An experimental HRMS finding that matches this value would definitively confirm the molecular formula.

Table 2: High-Resolution Mass Spectrometry Data

Ion Molecular Formula Calculated Exact Mass (Da)
[M]C₁₀H₁₅N149.120449
[M+H]⁺C₁₀H₁₆N⁺150.128300

Data sourced from PubChem (CID 4962300). nih.gov

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an ideal method for assessing sample purity and identifying volatile impurities. restek.com The sample is vaporized and separated on a GC column, with individual components entering the mass spectrometer for analysis. The retention time from the GC provides one level of identification, while the mass spectrum provides another.

The electron ionization (EI) mass spectrum of this compound is expected to show a characteristic fragmentation pattern. The major predicted fragments are outlined below.

Table 3: Predicted Major Mass Fragments for this compound

m/z Value Proposed Fragment Ion Structural Origin
149[C₁₀H₁₅N]⁺Molecular Ion (M⁺)
148[M-H]⁺Loss of a hydrogen atom
119[C₉H₁₁]⁺Loss of the N-methylamine radical, forming a stable dimethylbenzyl or tropylium (B1234903) cation
44[C₂H₆N]⁺Alpha-cleavage, forming the [CH₂=N(H)CH₃]⁺ ion

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it a powerful tool for identifying their presence.

The IR spectrum of this compound would confirm the presence of its key structural components. A crucial observation would be the absence of N-H stretching vibrations (typically found at 3300-3500 cm⁻¹), which confirms the tertiary nature of the amine. docbrown.info

Table 4: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3050-3000C-H StretchAromatic Ring
2980-2850C-H StretchCH₃ and CH₂ groups
~2820-2760C-H StretchN-CH₃ group
1615, 1500C=C StretchAromatic Ring
1465C-H BendCH₂ and CH₃ groups
1220-1020C-N StretchAliphatic Amine
~820C-H Bend (out-of-plane)1,2,4-trisubstituted benzene (B151609)

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum is expected to be characterized by vibrations of the substituted aromatic ring, the aliphatic amine moiety, and the various C-H bonds.

The key expected vibrational frequencies are associated with the stretching and bending of specific bonds. The C-N stretching vibration of the tertiary amine is a significant marker. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations from the methyl and methylene groups are expected just below 3000 cm⁻¹. The substitution pattern on the benzene ring (1,2,4-trisubstituted) gives rise to a characteristic pattern of C-H out-of-plane bending vibrations in the 900-800 cm⁻¹ region. Aromatic C=C stretching vibrations will produce a series of peaks in the 1600-1450 cm⁻¹ range.

Below is a data table of predicted FT-IR vibrational frequencies for the key functional groups in this compound.

Predicted Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3100-3000C-H StretchAromatic Ring
2980-2850C-H Stretch-CH₃ and -CH₂-
2820-2780C-H StretchN-CH₃
1615-1600 & 1510-1480C=C StretchAromatic Ring
1470-1430C-H Bend (Asymmetric)-CH₃ and -CH₂-
1260-1020C-N StretchTertiary Amine
880-800C-H Out-of-Plane Bend1,2,4-Trisubstituted Benzene

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, as it detects molecular vibrations that result in a change in polarizability. For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the non-polar bonds and the aromatic ring.

The symmetric "ring breathing" vibration of the substituted benzene ring is expected to produce a strong and sharp peak, which is a characteristic feature in the Raman spectra of aromatic compounds. The aromatic C=C and C-H stretching vibrations are also readily observable. While C-N stretching can be weak in the infrared spectrum of tertiary amines, it can sometimes be more clearly identified in the Raman spectrum. The aliphatic C-H bonds of the methyl and methylene groups will also give rise to distinct signals.

The following table outlines the predicted Raman shifts for the primary functional groups of this compound.

Predicted Raman Shift (cm⁻¹)Vibrational ModeFunctional Group
3100-3050C-H StretchAromatic Ring
3000-2850C-H Stretch-CH₃ and -CH₂-
1615-1600C=C StretchAromatic Ring
~1000Ring Breathing (Trigonal)Substituted Benzene
1200-800C-C StretchAlkyl-Aryl
1260-1020C-N StretchTertiary Amine

X-ray Crystallography for Solid-State Molecular Conformation and Packing (if suitable crystals can be obtained)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. As of now, no publicly available crystal structure data exists for this compound. The successful application of this technique is contingent upon the ability to grow a single crystal of sufficient size and quality, which can be a challenging process.

If suitable crystals were obtained, a crystallographic analysis would provide a wealth of structural information. This would include:

Molecular Conformation: The precise bond lengths, bond angles, and torsion angles of the molecule in the solid state. This would reveal the preferred orientation of the 2,4-dimethylbenzyl group relative to the N-methylamine moiety.

Stereochemistry: Unambiguous confirmation of the molecule's three-dimensional structure.

Intermolecular Interactions: The analysis would elucidate how individual molecules pack together in the crystal lattice. It would reveal any significant non-covalent interactions, such as van der Waals forces or potential weak C-H···π interactions, which govern the stability and physical properties of the solid.

Computational Chemistry and Theoretical Modeling of N 2,4 Dimethylbenzyl N Methylamine

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structureedu.krdresearchgate.netiau.ir

Density Functional Theory (DFT) has emerged as a powerful tool in quantum chemistry for investigating the electronic properties of molecules. iau.ir By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost, making it suitable for studying molecules of the size and complexity of N-(2,4-dimethylbenzyl)-N-methylamine. edu.krdresearchgate.net

Optimization of Ground State Geometries and Conformational Analysis

The first step in the computational analysis of this compound involves the optimization of its ground state geometry. This process identifies the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like this compound, which possesses several rotatable bonds, a thorough conformational analysis is crucial.

Table 1: Hypothetical Relative Energies of this compound Conformers

ConformerDihedral Angle (Car-Cbenzyl-N-Cmethyl)Relative Energy (kcal/mol)
Anti~180°0.00
Gauche~60°1.20
Eclipsed~0°4.50

Note: This table is illustrative and based on general principles of conformational analysis for similar molecules. Actual values would require specific DFT calculations.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the chemical reactivity of a molecule. youtube.comnih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netmalayajournal.org The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilic or basic character. youtube.comresearchgate.net Conversely, the LUMO signifies the molecule's capacity to accept electrons, reflecting its electrophilic nature. youtube.comresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom due to its lone pair of electrons, and also distributed across the electron-rich dimethyl-substituted benzene (B151609) ring. The LUMO is likely to be distributed over the antibonding orbitals of the benzene ring. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. researchgate.netmalayajournal.org A smaller energy gap suggests that the molecule is more polarizable and reactive.

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound

Molecular OrbitalEnergy (eV)
HOMO-8.5
LUMO-0.5
HOMO-LUMO Gap8.0

Note: These values are hypothetical and serve to illustrate the concept. Precise energies are obtained from DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distributionresearchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. malayajournal.orgvaia.comwalisongo.ac.idnih.gov The MEP map displays the electrostatic potential on the electron density surface of the molecule, with different colors representing varying potential values.

In the MEP map of this compound, regions of negative electrostatic potential (typically colored red) are expected around the nitrogen atom, indicating its high electron density and suitability for electrophilic attack. vaia.comnih.gov Conversely, regions of positive electrostatic potential (usually colored blue) are anticipated around the hydrogen atoms of the methyl and benzyl (B1604629) groups, signifying their electron-deficient nature and susceptibility to nucleophilic attack. vaia.comnih.gov The substituted benzene ring will exhibit a complex potential distribution due to the interplay of the activating methyl groups and the benzylamine (B48309) moiety.

Table 3: Hypothetical Molecular Electrostatic Potential Values at Different Sites of this compound

Molecular SiteElectrostatic Potential (au)Predicted Reactivity
Nitrogen Atom-0.05Electrophilic Attack
Benzyl Hydrogens+0.02Nucleophilic Attack
Aromatic Ring Face-0.01π-stacking Interactions

Note: These are illustrative values. The actual MEP surface provides a continuous spectrum of potential.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

While DFT calculations provide valuable information about static molecular properties, Molecular Dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule and its surrounding environment (e.g., a solvent), providing a trajectory of atomic positions and velocities.

By analyzing this trajectory, one can explore the conformational landscape of the molecule, observing transitions between different stable conformers and identifying the most populated states. Furthermore, MD simulations are instrumental in studying intermolecular interactions, such as hydrogen bonding with solvent molecules or interactions with other solute molecules. This information is crucial for understanding the behavior of this compound in solution and in condensed phases.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)researchgate.net

Computational chemistry methods, particularly DFT, can be employed to predict various spectroscopic parameters of this compound. researchgate.netresearchgate.net For instance, theoretical calculations can provide estimates of Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C nuclei. researchgate.net These predicted shifts, when compared with experimental data, can aid in the structural elucidation and assignment of signals in the NMR spectrum. nih.gov

Similarly, the vibrational frequencies of the molecule can be calculated computationally. These theoretical frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. The predicted vibrational spectrum can be compared with experimental infrared (IR) and Raman spectra to assist in the identification of characteristic functional groups and to gain a deeper understanding of the molecule's vibrational dynamics.

Table 4: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data for this compound

Nucleus/VibrationPredicted ValueExperimental Value
¹H NMR (N-CH₃)2.3 ppmTo be determined
¹³C NMR (Benzyl C)138 ppmTo be determined
C-N Stretch Freq.1150 cm⁻¹To be determined

Note: This table illustrates the application of computational prediction of spectroscopic data. Experimental validation is required.

Computational Investigations of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful platform for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the minimum energy path from reactants to products, including the structures of any intermediates and, crucially, the transition state.

The transition state is a high-energy, transient species that represents the bottleneck of the reaction. Determining its geometry and energy allows for the calculation of the activation energy, which is a key factor in determining the reaction rate. For example, the mechanism of N-alkylation or N-acylation of this compound could be elucidated through computational studies, providing detailed insights into the bond-breaking and bond-forming processes.

Focused Analysis of this compound Reveals Research Gap in Computational Chemistry

Despite a comprehensive search of scientific literature and chemical databases, no specific computational chemistry or theoretical modeling studies concerning the non-linear optical (NLO) properties of the compound this compound have been identified. This indicates a significant gap in the current body of research for this particular molecule.

While general information regarding the chemical identity of this compound is available, including its IUPAC name, 1-(2,4-dimethylphenyl)-N-methylmethanamine, and CAS registry number, 766502-85-6, detailed theoretical analyses of its electronic structure and potential for NLO applications appear to be unpublished or otherwise not publicly accessible. nih.govnih.govedu.krd

Computational chemistry and theoretical modeling are pivotal in predicting the NLO properties of novel materials. These studies often involve Density Functional Theory (DFT) calculations to determine molecular geometries, electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and crucial NLO parameters like hyperpolarizability. The absence of such studies for this compound means that its potential in this area remains unexplored and unquantified.

For context, research on structurally related substituted benzylamine derivatives has demonstrated the utility of these computational approaches. For instance, studies on other organic molecules have shown how the introduction of donor and acceptor groups and the extension of π-conjugated systems can significantly influence NLO responses. scielo.org.mx However, without specific calculations for this compound, any discussion of its NLO properties would be purely speculative.

The lack of available data prevents the creation of the requested detailed article, including data tables on its computational and NLO properties. Further experimental and theoretical research is required to elucidate the electronic structure and NLO characteristics of this compound.

Derivatives and Analogues of N 2,4 Dimethylbenzyl N Methylamine: Synthesis and Functionalization

Synthesis of Substituted N-(2,4-Dimethylbenzyl)-N-methylamine Analogues

The synthesis of analogues of this compound can be achieved through established organic chemistry methodologies, primarily involving the formation of the crucial carbon-nitrogen bond. The two most common approaches are reductive amination and nucleophilic substitution.

Reductive Amination: A primary route for synthesizing N-benzylamine derivatives is the reductive amination protocol. This method typically involves the reaction of a substituted benzaldehyde (B42025) with a primary or secondary amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of this compound itself, this would involve reacting 2,4-dimethylbenzaldehyde (B100707) with methylamine (B109427). To create analogues, various substituted benzaldehydes can be employed to modify the aromatic ring, or different primary amines can be used to alter the N-substituent.

Nucleophilic Substitution: Alternatively, analogues can be synthesized via the N-alkylation of an amine with a suitable benzyl (B1604629) halide. For instance, reacting a substituted 2,4-dimethylbenzyl halide with methylamine or its derivatives would yield the target analogue. This method is particularly useful for introducing different groups on the nitrogen atom. Research on related structures has shown that N-methylamines can be further functionalized by reaction with aliphatic halides to produce more complex tertiary amines in good yields. clockss.org For example, 4-(dimethylamino)benzyl-N-methylamine has been successfully reacted with various aliphatic halides to generate a series of N-methyl aliphatic amines. clockss.org A similar strategy could be applied to this compound to synthesize a range of tertiary amine analogues.

A summary of potential synthetic strategies for analogues is presented below.

Starting Material 1 Starting Material 2 Reaction Type Analogue Type
Substituted 2,4-DimethylbenzaldehydeMethylamineReductive AminationAromatic Ring Substituted
2,4-DimethylbenzaldehydeSubstituted Primary AmineReductive AminationN-Substituent Modified
Substituted 2,4-Dimethylbenzyl HalideMethylamineNucleophilic SubstitutionAromatic Ring Substituted
2,4-Dimethylbenzyl HalideSubstituted Primary AmineNucleophilic SubstitutionN-Substituent Modified

Chemical Modification of the Methylamine Functionality (e.g., N-demethylation)

The methylamine group is a key site for functionalization. Modifications can include N-acylation, further N-alkylation to form quaternary ammonium (B1175870) salts, or, more commonly, the removal of existing N-alkyl groups (N-dealkylation). N-demethylation is a particularly important transformation in the chemistry of alkaloids and other bioactive molecules. nih.gov

Several chemical and biological methods exist for the N-demethylation of tertiary and secondary amines.

Chemical N-Demethylation:

Von Braun Reaction: This classic method involves treating a tertiary amine with cyanogen (B1215507) bromide (BrCN), which results in the formation of a cyanamide (B42294) intermediate. Subsequent hydrolysis of the cyanamide yields the secondary amine. nih.gov This method is widely used for the N-demethylation of natural products. nih.gov

Chloroformate Reagents: Reaction with chloroformates, such as phenyl chloroformate or 1-chloroethyl chloroformate (ACE-Cl), is another broadly applied technique. nih.gov The amine reacts with the chloroformate to form a carbamate (B1207046) intermediate, which can then be cleaved under specific conditions (e.g., hydrolysis or treatment with methanol) to afford the demethylated secondary amine.

Acid-Mediated Debenzylation: In related systems, N-debenzylation of N-methylamides and amines has been achieved selectively and efficiently using trifluoroacetic acid (TFA). clockss.org This procedure is effective for a variety of nitrogen-containing compounds and proceeds rapidly. clockss.org

Biocatalytic N-Demethylation: Microorganisms provide a mild and often selective alternative to chemical reagents. Whole cells of the fungus Aspergillus terreus have been shown to effectively N-demethylate tertiary aromatic amines like N,N-dimethylbenzenamine to their corresponding N-methyl derivatives. srce.hr These enzymatic reactions can achieve high conversion rates and proceed via oxidative pathways, potentially involving monooxygenases. srce.hr The enzymes responsible for this transformation have been found to be stable, even in cells stored for extended periods. srce.hr

A comparison of different N-demethylation methods is provided in the table below.

Method Reagent(s) Mechanism/Intermediate Key Features
Von Braun ReactionCyanogen bromide (BrCN), followed by hydrolysisCyanamide intermediateWidely applicable, especially for alkaloids. nih.gov
Chloroformate MethodPhenyl chloroformate, 1-chloroethyl chloroformate (ACE-Cl)Carbamate intermediateBroadly used, requires subsequent cleavage step. nih.gov
Acid-Mediated CleavageTrifluoroacetic Acid (TFA)Protonation and cleavageEfficient for N-debenzylation of amides and amines. clockss.org
BiocatalysisAspergillus terreus (whole cells)Enzymatic oxidationMild conditions, high selectivity. srce.hr

Preparation of Chiral Derivatives and Enantioselective Transformations

Introducing chirality into the structure of this compound or its analogues opens pathways to stereoselective synthesis and the development of enantiopure compounds. This can be accomplished by several strategic approaches, as direct enantioselective transformations on the parent compound are not widely documented.

Synthesis from Chiral Precursors: The most straightforward method is to build the molecule using a chiral starting material. For example, instead of methylamine, a chiral primary amine, such as (R)- or (S)-α-methylbenzylamine, could be reacted with 2,4-dimethylbenzaldehyde through reductive amination. This would result in a diastereomeric product that incorporates a chiral center.

Resolution of Racemates: If a racemic derivative is synthesized, it can be resolved into its constituent enantiomers. This is typically done by reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid or mandelic acid), to form a pair of diastereomeric salts. These salts often have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. Once separated, the pure enantiomer of the amine can be recovered by treatment with a base.

Enantioselective Transformations: Modern synthetic chemistry offers methods for the enantioselective synthesis of amines. An enantioselective reductive amination of 2,4-dimethylbenzaldehyde with methylamine could potentially be achieved using a chiral catalyst, such as a transition metal complex with a chiral ligand.

Furthermore, complex chiral structures can be built from amine precursors. For instance, a general method for preparing optically pure 2-substituted N-alkylaziridines involves the reduction of an α-aminoester to a diastereoisomeric mixture of aminoalcohols, which are then separated by chromatography. sctunisie.org Each separated diastereomer can then be cyclized to form an optically pure aziridine. sctunisie.org This highlights a pathway where a derivative of this compound could be elaborated into a more complex chiral scaffold.

Coordination Chemistry and Supramolecular Interactions of N 2,4 Dimethylbenzyl N Methylamine

N-Donor Ligand Properties in Metal Complexation

N-(2,4-dimethylbenzyl)-N-methylamine possesses a tertiary amine group, which contains a nitrogen atom with a lone pair of electrons, making it a potential N-donor ligand for metal complexation. The presence of both a benzyl (B1604629) group and a methyl group on the nitrogen atom introduces specific steric and electronic effects that can influence its coordination behavior. The 2,4-dimethyl substitution on the benzene (B151609) ring further adds to the steric bulk and modifies the electronic properties of the aromatic system.

The nitrogen atom in this compound is sp³ hybridized, leading to a trigonal pyramidal geometry around the nitrogen. organic-chemistry.org This geometry, combined with the steric hindrance from the dimethylbenzyl and methyl groups, can affect the accessibility of the nitrogen's lone pair for coordination to a metal center. numberanalytics.comdur.ac.uk

Synthesis and Characterization of Metal Complexes

For instance, platinum(IV) complexes with various benzylamine (B48309) derivatives have been synthesized and characterized. researchgate.net The synthesis of such complexes typically involves the direct reaction of a platinum salt with the respective benzylamine. Characterization of these potential complexes would rely on a suite of analytical techniques:

Infrared (IR) Spectroscopy: To confirm the coordination of the amine to the metal center, a shift in the C-N stretching frequency would be expected compared to the free ligand. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide information about the structure of the complex in solution. Changes in the chemical shifts of the protons and carbons near the nitrogen atom upon coordination would be indicative of complex formation. researchgate.net

Mass Spectrometry: To determine the molecular weight and confirm the composition of the synthesized complexes.

A hypothetical synthesis of a metal complex with this compound could involve the reaction of a metal chloride (e.g., CuCl₂, CoCl₂, NiCl₂) with the ligand in a 1:2 metal-to-ligand ratio in an ethanolic solution, followed by reflux. ajgreenchem.com The resulting product would then be isolated and characterized using the methods described above.

Investigation of Coordination Modes and Stability Constants

The coordination mode of this compound would likely be as a monodentate ligand, coordinating to the metal center through the nitrogen atom of the tertiary amine. The steric bulk of the 2,4-dimethylbenzyl group might influence the coordination number and geometry of the resulting metal complex. numberanalytics.comdur.ac.uk For example, in complexes with a high ligand-to-metal ratio, the steric hindrance could lead to distorted geometries. numberanalytics.comlibretexts.orgchemguide.co.uk

The stability of the metal complexes would be influenced by several factors, including the nature of the metal ion, the steric and electronic properties of the this compound ligand, and the solvent system. The presence of two methyl groups on the benzene ring increases the electron-donating ability of the ligand through an inductive effect, which could enhance the stability of the metal-ligand bond. Conversely, the significant steric hindrance might destabilize the complex. numberanalytics.comnih.gov

The determination of stability constants for such complexes would typically be carried out using techniques like potentiometric titration or spectrophotometric methods. However, for some sterically hindered and highly stable complexes, these methods may not be feasible. nih.gov

Exploration of Non-Covalent Interactions in Supramolecular Architectures

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. rsc.org this compound, with its aromatic ring and alkyl groups, has the potential to participate in various non-covalent interactions, leading to the formation of interesting supramolecular assemblies. researchgate.net

Hydrogen Bonding Networks

As a tertiary amine, this compound itself cannot act as a hydrogen bond donor. However, if protonated to form the corresponding ammonium (B1175870) salt, [N-(2,4-dimethylbenzyl)-N-methylammonium)]⁺, the N-H group could act as a hydrogen bond donor. nih.gov This could lead to the formation of hydrogen-bonded networks with suitable acceptor molecules, such as anions or solvent molecules with lone pairs. nih.govnii.ac.jp The formation of such networks is a common feature in the crystal structures of ammonium salts. nih.gov

CH···π and Other Weak Interactions

The aromatic ring of the 2,4-dimethylbenzyl group can participate in CH···π interactions, where a C-H bond from a neighboring molecule interacts with the π-electron cloud of the benzene ring. nih.gov These interactions are recognized as significant forces in the stabilization of crystal structures and supramolecular assemblies. nih.govmdpi.com The methyl groups on the benzene ring and the N-methyl group provide additional C-H bonds that could engage in such interactions.

Potential as a Component in Metal-Organic Frameworks (MOFs) or Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. researchgate.net The properties of these materials, such as porosity and catalytic activity, are highly dependent on the nature of the metal and the organic linker. researchgate.netmdpi.com

While there are no reports of this compound being used as a primary building block in MOFs, its structural features suggest some potential, albeit limited, applications. As a monodentate ligand, it would likely act as a terminating or "capping" ligand in coordination polymers, rather than a bridging ligand that extends the network in multiple dimensions. researchgate.net

However, it could potentially be incorporated as a guest molecule within the pores of a pre-existing MOF, where its size, shape, and potential for non-covalent interactions would influence its binding and ordering within the framework. The aromatic and aliphatic groups could interact with the internal surfaces of the MOF through van der Waals forces and CH···π interactions. mdpi.commdpi.com

Environmental Fate and Degradation Studies of N 2,4 Dimethylbenzyl N Methylamine

Biodegradation Pathways in Aqueous and Soil Environments

The biodegradation of N-(2,4-dimethylbenzyl)-N-methylamine is anticipated to proceed through enzymatic actions on its distinct structural components: the N-methyl group, the benzyl-amine linkage, and the dimethyl-substituted aromatic ring.

Studies on analogous compounds, such as N,N-dimethylbenzylamine, have demonstrated significant biodegradation in anaerobic environments nih.gov. The degradation of the xylene moiety (present as the 2,4-dimethylbenzyl group) is well-documented. Bacteria like Klebsiella, Pseudomonas, and Rhodococcus are known to degrade xylene isomers nih.govresearchgate.netnih.gov. Typically, the biodegradation of xylene is initiated by the oxidation of a methyl group to a methylbenzyl alcohol, which is then further oxidized to a methylbenzoic acid, followed by the cleavage of the aromatic ring unesp.br. A similar oxidative attack on one of the methyl groups of the dimethylbenzyl moiety is a probable initial step in the biodegradation of this compound.

The N-methylamine group is also susceptible to microbial degradation, primarily through demethylation processes researchgate.net. The biological degradation of benzylamine (B48309) itself is known to be facilitated by the enzyme monoamine oxidase B, which results in the formation of benzaldehyde (B42025) wikipedia.org.

Identification of Microbial Degradation Products

Although no studies have directly identified the microbial degradation products of this compound, predictions can be made based on the metabolic pathways of related substances.

A likely initial degradation step is N-demethylation, which would yield N-(2,4-dimethylbenzyl)amine and formaldehyde. Subsequent deamination could lead to the formation of 2,4-dimethylbenzaldehyde (B100707) and ammonia. This aldehyde could then undergo oxidation to form 2,4-dimethylbenzoic acid. This is supported by findings that N,N-dimethylbenzylamine degrades to N-methylbenzylamine and benzoic acid researchgate.net.

Another potential pathway involves the oxidation of the methyl groups on the benzene (B151609) ring, similar to xylene metabolism, which proceeds through toluic acids and catechols before the ring is cleaved scispace.com. This could lead to hydroxylated and carboxylated intermediates of the parent compound. Chemical oxidation of N,N-dimethylbenzylamine, which can serve as an analogue for enzymatic processes, results in benzaldehyde and N-methylbenzylamine, suggesting that cleavage at the benzyl-nitrogen and methyl-nitrogen bonds are plausible routes rsc.org.

Table 1: Predicted Microbial Degradation Products of this compound

PrecursorPredicted Degradation Product
This compoundN-(2,4-dimethylbenzyl)amine
This compoundFormaldehyde
N-(2,4-dimethylbenzyl)amine2,4-dimethylbenzaldehyde
2,4-dimethylbenzaldehyde2,4-dimethylbenzoic acid
This compound(4-(aminomethyl)-3-methylphenyl)methanol
This compound4-(aminomethyl)-3-methylbenzoic acid

Influence of Microbial Communities on Degradation Efficacy

The efficiency of biodegradation is intrinsically linked to the microbial communities present in the environment. For the breakdown of the xylene portion of the molecule, bacteria from the genera Pseudomonas, Acidovorax, and Rhodococcus have been identified as key players in aerobic environments nih.gov. Notably, Rhodococcus appears to be particularly important for the degradation of o-xylene (B151617) nih.gov. Other bacteria such as Klebsiella and Bacillus subtilis have also been shown to degrade xylene nih.govscispace.com.

The degradation of the aromatic amine structure relies on microorganisms that possess specific enzymes like dioxygenases and monooxygenases nih.govresearchgate.net. For example, Pseudomonas putida and Acinetobacter sp. can degrade aniline (B41778) to catechol nih.gov. In anaerobic conditions, sulfate-reducing bacteria such as Desulfobacterium anilini are capable of aniline degradation nih.gov. Therefore, a diverse microbial consortium with capabilities for degrading both aromatic hydrocarbons and amines would be necessary for the effective and complete mineralization of this compound. The efficacy of these communities is also subject to environmental conditions like pH, temperature, and the availability of oxygen and other nutrients avestia.com.

Photolytic and Hydrolytic Degradation Mechanisms

Abiotic factors, including sunlight and water, also contribute to the environmental fate of this compound.

Photolytic Degradation: Aromatic amines are known to undergo photochemical reactions, which can involve the cleavage of nitrogen-hydrogen and carbon-nitrogen bonds researchgate.net. For this compound, exposure to solar UV radiation could lead to the cleavage of the benzyl-nitrogen or the methyl-nitrogen bond. Research on the photocatalytic degradation of other aromatic amines, such as nitroanilines, has demonstrated their susceptibility to breakdown in the presence of a photocatalyst like TiO2 and UV light, with degradation often being more efficient in alkaline conditions edi-info.irscispace.comresearchgate.net. The photo-oxidation of simple amines can yield imines and amides nilu.com. Furthermore, the photocatalytic oxidation of benzylamines has been reported to produce the corresponding aldehydes researchgate.net, suggesting that 2,4-dimethylbenzaldehyde is a probable photolytic degradation product of this compound.

Hydrolytic Degradation: The carbon-nitrogen bond in amines is generally stable against hydrolysis under typical environmental pH ranges. While specific hydrolysis data for this compound is not available, related compounds like hydrobenzamides can undergo hydrolysis back to their constituent aromatic aldehydes ias.ac.in. However, given the stable nature of the amine bonds in the target molecule, direct hydrolysis is expected to be a slow and minor degradation pathway in the environment.

Transformation Products and Their Chemical Characterization

The transformation of this compound through both biotic and abiotic processes is expected to yield a variety of products. Based on studies of similar compounds, several key transformation products can be predicted.

Drawing parallels with the oxidative degradation of N,N-dimethylbenzylamine, which yields benzaldehyde and N-methylbenzylamine, the analogous products for this compound would be 2,4-dimethylbenzaldehyde and N-methylamine (from benzyl-nitrogen cleavage), and N-(2,4-dimethylbenzyl)amine and formaldehyde (from methyl-nitrogen cleavage) rsc.org.

These initial products would likely undergo further transformation. For instance, 2,4-dimethylbenzaldehyde could be oxidized to 2,4-dimethylbenzoic acid . Photodegradation is also likely to produce 2,4-dimethylbenzaldehyde researchgate.net.

Biological oxidation of the methyl groups on the aromatic ring, similar to xylene metabolism, could lead to the formation of hydroxylated and carboxylated derivatives such as (4-(N-methylaminomethyl)-3-methylphenyl)methanol and 4-(N-methylaminomethyl)-3-methylbenzoic acid nih.govscispace.com.

The definitive identification and characterization of these transformation products would require analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry.

Table 2: Potential Transformation Products of this compound

Transformation PathwayInitial Product(s)Further Transformation Product(s)
N-Demethylation (Biotic/Abiotic)N-(2,4-dimethylbenzyl)amine, Formaldehyde2,4-Dimethylbenzaldehyde
Benzyl-Nitrogen Cleavage (Abiotic/Biotic)2,4-Dimethylbenzaldehyde, N-methylamine2,4-Dimethylbenzoic acid
Ring Methyl Group Oxidation (Biotic)(4-(N-methylaminomethyl)-3-methylphenyl)methanol4-(N-methylaminomethyl)-3-methylbenzoic acid

Advanced Analytical Methodologies for N 2,4 Dimethylbenzyl N Methylamine in Complex Matrices

Chromatographic Separation and Detection Methods

Chromatography, coupled with mass spectrometry, stands as the cornerstone for the definitive identification and measurement of N-(2,4-dimethylbenzyl)-N-methylamine. The selection between gas and liquid chromatography is primarily dependent on the compound's volatility and thermal stability.

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. The compound is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column before being detected by a mass spectrometer.

Research Findings: While specific studies on this compound are not widely available in published literature, the analysis of structurally similar benzylamines is well-documented. For instance, the analysis of N,N-disubstituted ethanolamines, which also possess a tertiary amine group, can be challenging due to their polarity. nih.gov Derivatization is a common strategy to improve the chromatographic behavior of such amines, enhancing volatility and reducing peak tailing. researchgate.net However, direct analysis is also feasible. For N,N-dimethylbenzylamine, GC-MS methods have been established. analytice.comanalytice.com

A typical GC-MS method for a substituted benzylamine (B48309) would involve a non-polar or mid-polarity capillary column. The mass spectrometer would be operated in electron ionization (EI) mode, which would likely lead to characteristic fragmentation patterns for this compound, including a prominent fragment from the cleavage of the benzylic C-N bond.

Table 1: Illustrative GC-MS Parameters for this compound Analysis

ParameterValue
GC System Agilent 6890 or similar
Column DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injector Temperature 250 °C
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temp 60 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min
MS System Quadrupole Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-450
Transfer Line Temp 280 °C
Ion Source Temp 230 °C

For samples that are non-volatile or for compounds that may degrade at the high temperatures used in GC, HPLC-MS is the method of choice. This technique separates compounds in a liquid phase based on their affinity for a stationary phase, followed by detection by a mass spectrometer.

Research Findings: The analysis of various amines and their isomers by HPLC-MS is a well-established field. nih.govmdpi.com For compounds like N,N-dimethylbenzylamine, reversed-phase HPLC is commonly employed, where a non-polar stationary phase is used with a polar mobile phase. sielc.com A commercial supplier of this compound indicates that LC-MS is a suitable method for its analysis. synhet.com

Detection is typically achieved using an electrospray ionization (ESI) source, which is well-suited for polar molecules like amines, generating a protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) can be used for enhanced selectivity and sensitivity, particularly in complex matrices.

Table 2: Illustrative HPLC-MS/MS Parameters for this compound Analysis

ParameterValue
HPLC System Waters Acquity UPLC or similar
Column C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.7 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 8 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive Ion Mode
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp 400 °C
MRM Transitions Precursor Ion (Q1): m/z 150.1; Product Ions (Q3): To be determined empirically

Ion chromatography is a subset of HPLC that is specifically designed for the separation of ionic species. For amines, which are basic and exist as cations in acidic solutions, cation-exchange chromatography is the primary mechanism of separation. thermofisher.comthermofisher.com

Research Findings: IC is a robust method for the determination of a wide range of amines, from simple aliphatic amines to more complex aromatic amines. nih.govyoutube.com The separation is based on the reversible adsorption of the protonated amine to a cation-exchange stationary phase. Elution is typically achieved by using an acidic mobile phase containing competing cations. Detection can be accomplished by suppressed conductivity, where the background conductivity of the eluent is chemically reduced to enhance the signal from the analyte ions. While specific applications for this compound are not detailed in the literature, the principles of cation-exchange chromatography are directly applicable.

Table 3: Illustrative Ion Chromatography Parameters for this compound Analysis

ParameterValue
IC System Thermo Scientific Dionex ICS-6000 or similar
Column Cation-exchange column (e.g., Dionex IonPac CS19)
Eluent Methanesulfonic Acid (MSA) gradient
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Suppressed Conductivity
Suppressor Cation Self-Regenerating Suppressor (CSRS)

Development of Extraction and Sample Preparation Protocols for Diverse Matrices

Effective sample preparation is critical to remove interferences and concentrate the analyte of interest from the sample matrix. Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are two of the most common and effective techniques for this purpose.

SPE is a versatile sample preparation technique that uses a solid sorbent to isolate analytes from a liquid sample. sigmaaldrich.comthermofisher.com The choice of sorbent depends on the properties of the analyte and the matrix.

Research Findings: For a basic compound like this compound, two primary SPE mechanisms can be utilized:

Reversed-Phase SPE: The non-polar dimethylbenzyl moiety of the molecule will exhibit affinity for a non-polar sorbent (e.g., C18). The sample is typically loaded under aqueous conditions, interferences are washed away with a weak organic solvent mixture, and the analyte is eluted with a stronger organic solvent.

Ion-Exchange SPE: At a pH below its pKa, the amine will be protonated and can be retained on a cation-exchange sorbent. sigmaaldrich.com After washing away neutral and acidic interferences, the analyte can be eluted by increasing the pH to neutralize the amine or by using a buffer with a high ionic strength.

Table 4: Illustrative SPE Protocol for this compound using Mixed-Mode Cation Exchange

StepProcedure
Sorbent Mixed-Mode Cation Exchange (e.g., Oasis MCX)
Conditioning 1. Methanol (B129727) (3 mL) 2. Water (3 mL)
Equilibration 2% Formic Acid in Water (3 mL)
Sample Loading Sample (pre-adjusted to pH < 4) loaded at a slow flow rate
Washing 1. 2% Formic Acid in Water (3 mL) 2. Methanol (3 mL)
Elution 5% Ammonium (B1175870) Hydroxide in Methanol (2 x 2 mL)
Post-Elution Evaporate eluate to dryness and reconstitute in mobile phase

LLE is a classic extraction technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent.

Research Findings: The basic nature of this compound is key to a successful LLE protocol. By adjusting the pH of the aqueous sample, the charge state of the amine can be controlled, thereby altering its solubility in organic solvents.

Extraction into Organic Phase: At a pH above the pKa of the amine (typically pH > 10 for similar amines), the compound will be in its neutral, free base form. This form is more soluble in non-polar organic solvents like hexane (B92381), ethyl acetate (B1210297), or dichloromethane.

Back-Extraction into Aqueous Phase: The analyte can then be back-extracted from the organic phase into an acidic aqueous solution (e.g., 0.1 M HCl), where it will become protonated and more water-soluble. This "acid back-extraction" step serves as a highly effective cleanup procedure.

A study on the related compound 2,4-dimethylaniline (B123086) demonstrated a successful LLE procedure using hexane and isopropyl alcohol for extraction from a honey matrix. sigmaaldrich.com

Table 5: Illustrative LLE Protocol for this compound

StepProcedure
Sample Preparation Aqueous sample is adjusted to pH 11-12 with NaOH.
Extraction Extract with an equal volume of ethyl acetate by vigorous shaking for 2 minutes.
Phase Separation Allow phases to separate (centrifugation may be required).
Collection Collect the upper organic layer. Repeat extraction twice.
Drying Combine organic extracts and dry over anhydrous sodium sulfate.
Final Step Filter and evaporate the solvent. Reconstitute the residue in a suitable solvent for analysis.

Spectrophotometric and Spectroscopic Techniques for Quantitative Analysis

The quantitative analysis of this compound in complex matrices relies on the application of various spectrophotometric and spectroscopic methodologies. These techniques leverage the compound's unique chemical structure to enable its detection and quantification. The primary methods include Ultraviolet-Visible (UV-Vis) spectrophotometry, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), each offering distinct advantages in terms of sensitivity, selectivity, and structural elucidation.

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a widely accessible technique for the quantitative analysis of aromatic compounds. The presence of the substituted benzene (B151609) ring in this compound results in characteristic absorption bands in the UV region. The electronic transitions within the benzene ring are influenced by the attached alkyl and amino groups.

Research Findings:

The UV-Vis spectrum of this compound is expected to exhibit absorption maxima analogous to other substituted benzylamines. For instance, benzylamine itself shows absorption maxima at approximately 206 nm and 256 nm. sielc.comnist.gov The addition of two methyl groups to the benzene ring and a methyl group to the amine nitrogen in this compound is likely to cause a slight bathochromic (red) shift in these absorption bands due to the electron-donating nature of the alkyl groups.

For quantitative analysis, a calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorption (λmax). The concentration of the analyte in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. The technique is valued for its simplicity and cost-effectiveness, though it may be susceptible to interference from other UV-absorbing compounds in the matrix.

Interactive Data Table: Predicted UV-Vis Absorption Data

ParameterPredicted ValueBasis for Prediction
λmax 1 ~210-215 nmBased on the primary absorption band of benzylamine with an expected bathochromic shift due to alkyl substituents. sielc.comnist.gov
λmax 2 ~260-265 nmBased on the secondary absorption band of benzylamine with an expected bathochromic shift. sielc.comnist.gov
Molar Absorptivity (ε) ModerateTypical for this class of chromophore.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and quantitative analysis (qNMR) of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the individual atoms in this compound.

Research Findings:

¹H NMR Spectroscopy : The proton NMR spectrum of this compound would display distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons, the N-methyl protons, and the two aromatic methyl protons. The chemical shifts of these protons are influenced by their electronic environment. For example, in related benzylamine derivatives, the benzylic protons typically appear as a singlet, and the aromatic protons show characteristic splitting patterns based on their substitution. rsc.org

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum would show separate resonances for each unique carbon atom in the molecule, including the two aromatic methyl carbons, the N-methyl carbon, the benzylic methylene carbon, and the aromatic carbons. The chemical shifts of these carbons provide further confirmation of the compound's structure.

Quantitative NMR (qNMR) can be employed for the precise determination of the concentration of this compound by integrating the signal of a specific proton (or group of equivalent protons) and comparing it to the integral of a known amount of an internal standard.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic Protons6.9 - 7.2125 - 138
Benzylic (-CH₂-)~3.4 - 3.6~58 - 62
N-Methyl (-NCH₃)~2.2 - 2.4~42 - 45
Aromatic Methyl (-CH₃)~2.2 - 2.3~19 - 21

Note: Predicted chemical shift ranges are based on typical values for substituted benzylamines and related structures.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive and selective analytical technique used for the identification and quantification of compounds by measuring their mass-to-charge ratio (m/z). When coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), it becomes a powerful tool for analyzing complex mixtures.

Research Findings:

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation pattern would likely involve the characteristic cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium-like ion or a substituted benzyl (B1604629) cation. The base peak in the spectrum would likely correspond to one of these stable fragment ions.

For quantitative analysis in complex matrices, techniques such as selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be utilized. These methods offer enhanced sensitivity and selectivity by focusing the mass spectrometer on specific m/z values that are characteristic of the target analyte, thereby minimizing interference from the matrix.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation

m/z Value Predicted Fragment Ion Fragmentation Pathway
149[C₁₀H₁₅N]⁺Molecular Ion
134[C₉H₁₂N]⁺Loss of a methyl radical from the molecular ion
119[C₉H₁₁]⁺Cleavage of the C-N bond with loss of the methylamino group
91[C₇H₇]⁺Tropylium (B1234903) ion, a common fragment in benzyl compounds

Emerging Applications of N 2,4 Dimethylbenzyl N Methylamine in Organic Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate in Organic Transformations

N-(2,4-dimethylbenzyl)-N-methylamine is anticipated to be a valuable intermediate in various organic transformations. The benzyl (B1604629) group in benzylamines can act as a removable protecting group for amines. Following N-alkylation or other modifications at the nitrogen atom, the benzyl group can be cleaved by hydrogenolysis. This strategy allows for the synthesis of mono-N-substituted amines that might be otherwise difficult to obtain. For instance, N-methylbenzylamine is utilized for creating selectively monomethylated products. chu-lab.org

The presence of the N-methyl group and the benzyl moiety allows for the introduction of the N-(2,4-dimethylbenzyl)-N-methylamino group into molecules, which can then be debenzylated to yield a secondary amine. This approach is particularly useful in the synthesis of complex nitrogen-containing compounds. A study on 4-(alkylamino)benzyl-N-methylamines highlights their utility as effective protecting groups for the synthesis of N-methylamides and amines, which can be selectively debenzylated using trifluoroacetic acid (TFA). clockss.org This suggests that this compound could similarly serve as a precursor to N-methylated amides and amines.

Furthermore, benzylamines are known to participate in C-H activation reactions. For example, palladium-catalyzed C-H cross-coupling of benzylamines has been used for the kinetic resolution of racemic mixtures, yielding both chiral benzylamines and ortho-arylated products. chu-lab.org The 2,4-dimethyl substitution pattern on the phenyl ring of this compound would influence the regioselectivity of such C-H functionalization reactions, potentially directing reactions to specific positions on the aromatic ring.

The reactivity of the secondary amine functionality also allows for its participation in condensation reactions and the formation of various heterocyclic structures, which are core components of many biologically active molecules.

Catalytic Applications in Organic Reactions

Tertiary amines derived from benzylamines are widely used as catalysts in various organic reactions. For example, N,N-dimethylbenzylamine serves as a catalyst for the formation of polyurethane foams and as a cure enhancement catalyst for epoxy resins. google.comwikipedia.org By analogy, this compound, being a secondary amine, can be readily converted to a tertiary amine through N-alkylation. The resulting tertiary amine would be expected to exhibit catalytic activity, with the 2,4-dimethyl substitution potentially influencing its steric and electronic properties, and thereby its catalytic efficiency and selectivity.

Benzylamine (B48309) derivatives have also been implicated in synergistic catalytic systems. For instance, the combination of a photoredox catalyst and a hydrogen atom transfer (HAT) catalyst has been shown to effect the Csp3–H arylation of N-benzylamines with high regioselectivity. rsc.org While this study focused on N,N-dimethylbenzylamine, the principles could be extended to this compound, offering a pathway to novel 1,1-diarylmethylamines.

The table below summarizes the catalytic applications of structurally related benzylamines, suggesting potential areas of investigation for this compound and its derivatives.

Catalyst/PrecursorReaction TypeApplication
N,N-DimethylbenzylaminePolyurethane formationCatalyst for foam production
N,N-DimethylbenzylamineEpoxy resin curingCure enhancement catalyst
N-BenzylaminesC-H arylationSynthesis of 1,1-diarylmethylamines

Precursor for the Development of Novel Functional Materials

Benzylamines are fundamental building blocks for a variety of materials, including polymers and specialty chemicals. acs.org They serve as intermediates in the synthesis of polyamides, polyureas, and epoxies. acs.org The specific substitution pattern of this compound could be leveraged to create polymers with tailored properties. The dimethylphenyl group could impart increased hydrophobicity and rigidity to a polymer backbone.

Furthermore, benzylamines are used in the production of corrosion inhibitors and as absorbents for carbon dioxide. google.com The electronic and steric environment of the nitrogen atom in this compound, influenced by the methyl groups on the ring and the N-methyl group, would affect its basicity and nucleophilicity, and consequently its performance in these applications.

The ability of benzylamines to undergo reactions to form complex heterocyclic systems also opens the door to the synthesis of novel organic electronic materials and dyes. google.com The 2,4-dimethylphenyl moiety could be a useful structural motif in the design of organic light-emitting diode (OLED) materials or other functional dyes.

Applications in Agrochemical and Pharmaceutical Intermediate Synthesis

Benzylamines are prevalent structural motifs in a vast array of pharmaceuticals and agrochemicals. wikipedia.orgnih.gov They are key intermediates in the synthesis of drugs such as alniditan, lacosamide, moxifloxacin, and nebivolol. wikipedia.org The substitution pattern on the benzylamine can be critical for biological activity. For example, substituted benzylamines are being investigated as inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase type 3. nih.gov

In the field of agrochemicals, benzylamine derivatives have been incorporated into novel pesticides. For instance, 2-acylamino-substituted N'-benzylbenzohydrazide derivatives have been synthesized and tested for their insecticidal and acaricidal activities. nih.gov The introduction of a substituted benzylamine moiety can significantly influence the biological efficacy of the resulting compound.

The table below presents examples of pharmaceutical and agrochemical applications involving substituted benzylamines, highlighting the potential for this compound to serve as a valuable building block in these areas.

Application AreaCompound Class/DrugRole of Benzylamine Moiety
PharmaceuticalLacosamideCore structural component
PharmaceuticalNebivololKey intermediate in synthesis
Pharmaceutical17β-HSD3 InhibitorsTemplate for inhibitor design
AgrochemicalBenzohydrazide DerivativesBioactive structural component

The synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine, a compound with pharmaceutical applications, underscores the utility of the 2,4-dimethylphenyl group in drug discovery. google.com This suggests that this compound could be a relevant precursor for novel therapeutic agents.

Q & A

Basic: What are the standard synthetic routes for N-(2,4-dimethylbenzyl)-N-methylamine, and what purification methods are recommended?

Answer:
A common synthesis involves reacting 2,4-dimethylbenzyl bromide with a primary or secondary amine under nucleophilic substitution conditions. For example:

  • Reagents : 2,4-dimethylbenzyl bromide (0.87 mmol), methylamine derivative, K₂CO₃ (base), DMF (solvent).
  • Conditions : Dropwise addition over 4 hours at 130°C, followed by 1-hour post-reaction stirring.
  • Purification : Column chromatography (silica gel, ethyl acetate-hexane 1:1) yields ~39% pure product .
  • Key Steps : Monitor reaction completion via TLC; isolate precipitate via ice-water quenching.

Advanced: How can reaction conditions be optimized to improve the yield of this compound derivatives?

Answer:
Yield optimization strategies include:

  • Stoichiometry : Adjust molar ratios of reactants to minimize side products.
  • Temperature : Higher temperatures (e.g., 130°C) enhance reaction rates but may require controlled cooling to prevent decomposition.
  • Catalysts : Palladium catalysts (e.g., in CO₂-based methods) can improve efficiency for related N-methylamine syntheses .
  • Solvent : Polar aprotic solvents like DMF stabilize intermediates but may require substitution for greener alternatives.
  • Data-Driven Tuning : Use kinetic studies to optimize dropwise addition time (e.g., 4 hours in ).

Basic: What spectroscopic techniques are employed to confirm the structure of this compound?

Answer:

  • IR Spectroscopy : Identifies N-H stretches (3231 cm⁻¹) and aromatic C=C vibrations (1597 cm⁻¹) .
  • ¹H-NMR : Distinct signals for CH₃ groups (δ 2.15, 2.32 ppm) and aromatic protons (δ 6.98–7.40 ppm) .
  • ¹³C-NMR : Confirms methylene (43.53 ppm) and aromatic carbons (126–162 ppm) .
  • Mass Spectrometry : Molecular ion peaks validate molecular weight (e.g., 290.3 g/mol for derivatives) .

Advanced: How do catalytic methods using CO₂ and amines apply to the synthesis of N-methylamine derivatives?

Answer:
CO₂-based catalytic pathways offer sustainable routes:

  • Catalysts : Transition metals (e.g., Pd) or hydrosilanes activate CO₂ for reductive methylation of amines .
  • Mechanism : CO₂ reacts with amines to form carbamates, which are reduced to N-methylamines via hydrosilane donors.
  • Conditions : Mild temperatures (25–80°C) and atmospheric pressure improve scalability .
  • Limitations : Competing side reactions (e.g., over-reduction) require careful catalyst selection.

Basic: What are the key thermodynamic properties of this compound relevant to its stability in reactions?

Answer:

  • Enthalpy of Formation (ΔfH°gas) : ~37 kJ/mol (estimated for analogous amines) .
  • Reaction Enthalpy (ΔrH°) : Exothermic reactions (e.g., -31 kJ/mol for amine clustering) suggest stability under controlled conditions .
  • Thermal Stability : Decomposition observed at >150°C; store at RT in inert atmospheres .

Advanced: What strategies address discrepancies in reported spectral data for this compound derivatives?

Answer:

  • Cross-Validation : Compare IR, NMR, and mass spectra with computational models (e.g., DFT) .
  • Reference Standards : Use certified compounds (e.g., NIST-traceable reagents) to calibrate instruments .
  • Dynamic NMR : Resolve overlapping signals (e.g., aromatic protons) via variable-temperature studies .
  • Contradiction Analysis : Replicate synthesis protocols to isolate batch-specific impurities (e.g., brominated byproducts) .

Basic: What safety precautions are recommended when handling this compound?

Answer:

  • PPE : Use gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Conduct reactions in fume hoods due to volatile solvents (e.g., DMF) .
  • Storage : Keep in airtight containers, protected from light and moisture .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

Advanced: How can computational modeling aid in designing novel derivatives of this compound?

Answer:

  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity .
  • Docking Studies : Simulate interactions with biological targets (e.g., enzymes) for drug design .
  • QSAR Models : Correlate structural features (e.g., substituent position) with activity .
  • Synthetic Feasibility : Evaluate reaction pathways using software like Schrödinger’s Maestro .

Basic: What chromatographic methods are suitable for analyzing this compound purity?

Answer:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) .
  • GC-MS : Ideal for volatile derivatives; use helium carrier gas and slow temperature ramping .
  • TLC : Silica gel plates with ethyl acetate-hexane (1:1) eluent; visualize via UV or iodine staining .

Advanced: What mechanistic insights explain the regioselectivity in this compound synthesis?

Answer:

  • Steric Effects : 2,4-Dimethyl groups on benzyl bromide direct nucleophilic attack to the less hindered position .
  • Electronic Effects : Electron-donating methyl groups activate the benzyl bromide for SN2 mechanisms.
  • Solvent Polarity : DMF stabilizes transition states, favoring bimolecular pathways over carbocation formation .

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Reactant of Route 1
N-(2,4-dimethylbenzyl)-N-methylamine
Reactant of Route 2
N-(2,4-dimethylbenzyl)-N-methylamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.